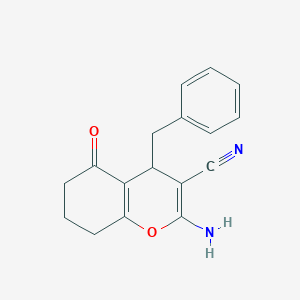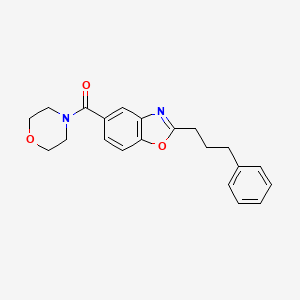
5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, commonly known as PHCCC, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release in the brain.
作用机制
PHCCC acts as a positive allosteric modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is a G protein-coupled receptor that is primarily expressed in the brain. When 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole is activated by glutamate, it inhibits the release of neurotransmitters such as dopamine and GABA. PHCCC enhances the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the inhibitory effect of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole on neurotransmitter release.
Biochemical and physiological effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. PHCCC has also been shown to reduce the release of GABA in the hippocampus, which is involved in the regulation of learning and memory. In addition, PHCCC has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using PHCCC in lab experiments is that it is a highly selective and potent modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole. This allows researchers to study the specific effects of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation without the potential confounding effects of other neurotransmitter systems. However, one limitation of using PHCCC in lab experiments is that it is a synthetic compound that may not accurately reflect the physiological effects of endogenous 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation.
未来方向
There are a number of future directions for research on PHCCC. One area of interest is the potential use of PHCCC in the treatment of Parkinson's disease. PHCCC has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the potential use of PHCCC in the treatment of anxiety and depression. PHCCC has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Finally, further research is needed to determine the long-term safety and efficacy of PHCCC in humans.
合成方法
PHCCC is synthesized by reacting 2-(3-phenylpropyl)-1,3-benzoxazole with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization.
科学研究应用
PHCCC has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to enhance the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is involved in the regulation of dopamine release in the brain. PHCCC has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(23-11-13-25-14-12-23)17-9-10-19-18(15-17)22-20(26-19)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUUKNEECJHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)

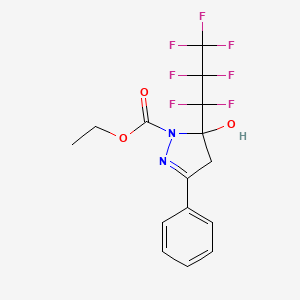
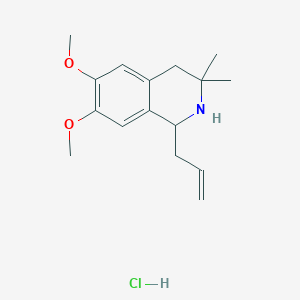
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)
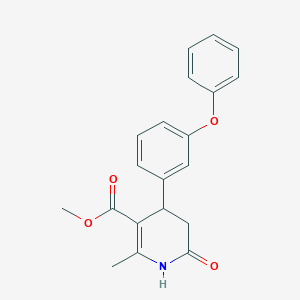
![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)
